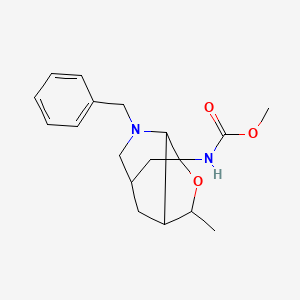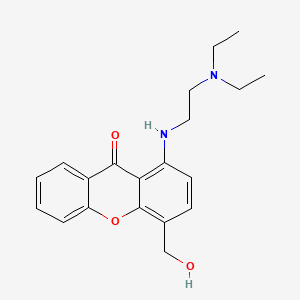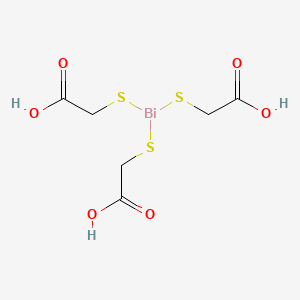
2-(2-Ethyl-1-hydroxyhexyl)cyclohexanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NSC 60589 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its role in chemical reactions and its utility in research and industrial processes.
Analyse Chemischer Reaktionen
NSC 60589 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
NSC 60589 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It plays a role in biochemical assays and studies involving cellular processes.
Medicine: It is investigated for its potential therapeutic effects and as a tool in drug development.
Industry: It is utilized in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism by which NSC 60589 exerts its effects involves interactions with specific molecular targets and pathways. These interactions can lead to changes in cellular processes, enzyme activity, and other biochemical functions. The exact molecular targets and pathways may vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
NSC 60589 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
NSC 12345: Known for its role in oxidation reactions.
NSC 67890: Utilized in reduction processes.
NSC 11223: Commonly used in substitution reactions.
Each of these compounds has distinct properties and applications, making NSC 60589 unique in its specific uses and effects.
Eigenschaften
CAS-Nummer |
6628-39-3 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2-(2-ethyl-1-hydroxyhexyl)cyclohexan-1-ol |
InChI |
InChI=1S/C14H28O2/c1-3-5-8-11(4-2)14(16)12-9-6-7-10-13(12)15/h11-16H,3-10H2,1-2H3 |
InChI-Schlüssel |
HNBWEHILVVPBOG-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(CC)C(C1CCCCC1O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)






![[6-[(3,5-Dinitrobenzoyl)oxymethyl]cyclohex-3-en-1-yl]methyl 3,5-dinitrobenzoate](/img/structure/B12805947.png)






